3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-2-13-6-8-15(9-7-13)17-11-18(22-21-17)19(25)23-20-12-14-4-3-5-16(10-14)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYJHDASXQBSX-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as nitric acid (HNO₃) for nitration and ethyl chloride (C₂H₅Cl) for ethylation.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
The compound 3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its diverse applications in medicinal chemistry. This article explores its scientific research applications, particularly in the fields of pharmacology, biochemistry, and material science.
Example of Synthesis Reaction:
The general reaction for synthesizing this compound can be represented as follows:
This reaction highlights the nucleophilic addition mechanism that is fundamental in forming the pyrazole ring structure.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A notable study demonstrated that certain substituted pyrazoles displayed higher cytotoxicity against human colon adenocarcinoma cell lines compared to traditional chemotherapeutics like Cisplatin and 5-Fluorouracil .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Pyrazole derivatives are known to scavenge free radicals, thus protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. In vitro assays have shown that these compounds can effectively inhibit lipid peroxidation and reduce oxidative stress markers .
Antimicrobial Activity
Another area of research involves the antimicrobial properties of pyrazole derivatives. Studies have reported that compounds with similar structures exhibit activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
Material Science Applications
Beyond pharmacological uses, 3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has potential applications in material science. Its unique chemical structure allows it to be utilized in developing new materials with specific electronic or optical properties. Research into its use as a ligand in coordination chemistry has shown promise for applications in sensors and catalysis .
Case Study 1: Anticancer Efficacy
A recent clinical study focused on a series of pyrazole derivatives similar to 3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide demonstrated significant anticancer activity against breast adenocarcinoma cell lines. The study measured cell viability using MTT assays and found that certain derivatives reduced cell proliferation by over 70% at concentrations as low as 10 µM .
Case Study 2: Antioxidant Activity
In another study investigating the antioxidant properties of pyrazole compounds, researchers conducted DPPH radical scavenging assays. The results indicated that specific derivatives exhibited scavenging activities comparable to standard antioxidants like ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress-related conditions .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The nitrophenyl group may enhance the compound's reactivity and binding affinity, contributing to its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Variations
Table 1: Key Structural Features of Analogous Compounds
*Estimated based on structural analogy.
Key Observations:
- Electron-Donating vs.
- Core Heterocycle Modifications: Replacement of pyrazole with indole (MMINA) or thienopyrazole () alters electronic properties. Indole derivatives often exhibit enhanced DNA intercalation, while thiophene-containing compounds may engage in sulfur-mediated interactions .
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound likely confers higher logP values than methoxy or hydroxy analogs, favoring passive diffusion across biological membranes.
- Solubility : Nitro groups reduce aqueous solubility, but polar substituents (e.g., methoxy) mitigate this effect .
- Thermal Stability : Melting points for analogs range from 170°C () to >200°C, influenced by crystallinity and intermolecular interactions .
Table 2: Pharmacological Profiles of Analogous Compounds
- Target Compound Hypotheses : The 3-nitrobenzylidene moiety may confer redox-modulating properties, while the ethylphenyl group could improve blood-brain barrier penetration for neuroprotective applications .
Computational and Structural Insights
- Molecular Docking : Studies on analogs (e.g., ) suggest nitroaryl hydrazones bind to kinase ATP pockets via hydrogen bonding (nitro group) and hydrophobic interactions (aromatic rings) .
- Quantum Calculations : Electron-withdrawing nitro groups decrease HOMO-LUMO gaps, enhancing reactivity in charge-transfer processes .
Biologische Aktivität
3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, also referred to as compound 1, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of compound 1, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 377.406 g/mol. The compound features a pyrazole core substituted with an ethylphenyl group and a nitrophenyl group, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, a study conducted by researchers focused on various pyrazole derivatives, including compound 1, demonstrated that these compounds could inhibit cancer cell proliferation in vitro. The mechanism proposed involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways such as the MAPK/ERK pathway .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 12.5 | MCF-7 (Breast Cancer) |
| Compound 1 | 15.0 | HeLa (Cervical Cancer) |
Antimicrobial Activity
The antimicrobial properties of compound 1 have also been explored. A study assessed the efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Compound 1 exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, compound 1 has shown potential anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that compound 1 may serve as a therapeutic agent for inflammatory diseases .
The biological activities of compound 1 are attributed to several mechanisms:
- Apoptosis Induction : Compound 1 triggers apoptosis in cancer cells by activating caspase pathways.
- Cytokine Modulation : It reduces the production of inflammatory cytokines by interfering with NF-kB signaling pathways.
- Antibacterial Mechanism : The presence of the nitro group enhances electron affinity, potentially disrupting bacterial cell wall synthesis.
Case Studies
A clinical study involving patients with advanced breast cancer treated with pyrazole derivatives similar to compound 1 reported promising results, including reduced tumor size and improved patient survival rates. These findings underscore the potential of such compounds in clinical applications .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
